![molecular formula C48H68O2 B13783941 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene is a complex organic compound that belongs to the family of fluorene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene typically involves a multi-step process. The key steps include:
Formation of the fluorene core: This is usually achieved through a Friedel-Crafts alkylation reaction.
Introduction of the ethenyl groups: This can be done via a Heck reaction, where a palladium catalyst is used to couple the ethenyl groups to the fluorene core.
Attachment of the side chains: The 2-ethylhexoxy and 2-methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl groups, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted derivatives
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene has several applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent light-emitting properties.
Materials Science: Employed in the synthesis of advanced polymers and nanomaterials.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for drug delivery systems and as a component in diagnostic assays.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with light and electronic fields. The conjugated system of double bonds allows for efficient absorption and emission of light, making it useful in optoelectronic applications. In biological systems, its fluorescence can be used to track and image cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethenyl-3,5-dimethylpyrazine
- Pyrazine, 2-ethenyl-5-methyl-
- Naphthalene, 2-ethenyl-
Uniqueness
Compared to similar compounds, 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene stands out due to its unique combination of side chains and the fluorene core. This structure imparts superior optical properties and makes it more versatile for various applications, particularly in optoelectronics and materials science.
Propiedades
Fórmula molecular |
C48H68O2 |
|---|---|
Peso molecular |
677.0 g/mol |
Nombre IUPAC |
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene |
InChI |
InChI=1S/C48H68O2/c1-7-12-15-17-19-21-32-48(33-22-20-18-16-13-8-2)45-34-38(10-4)25-29-43(45)44-30-26-40(35-46(44)48)24-27-41-36-42(28-31-47(41)49-6)50-37-39(11-5)23-14-9-3/h10,24-31,34-36,39H,4,7-9,11-23,32-33,37H2,1-3,5-6H3/b27-24+ |
Clave InChI |
PQILHHHMQAUNKQ-SOYKGTTHSA-N |
SMILES isomérico |
CCCCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)/C=C/C4=C(C=CC(=C4)OCC(CC)CCCC)OC)CCCCCCCC |
SMILES canónico |
CCCCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C=CC4=C(C=CC(=C4)OCC(CC)CCCC)OC)CCCCCCCC |
Números CAS relacionados |
475101-36-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)
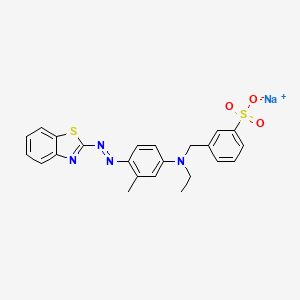
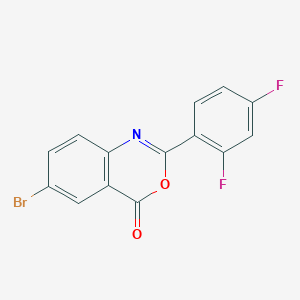
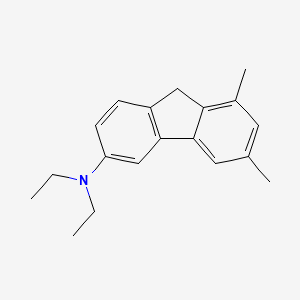



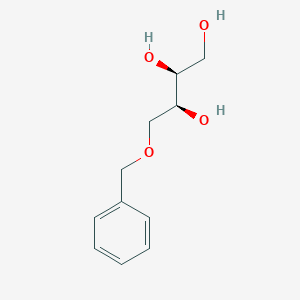
![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
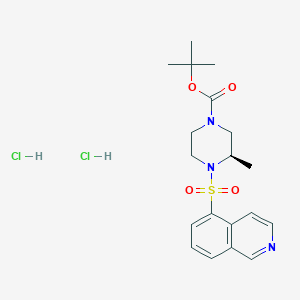
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
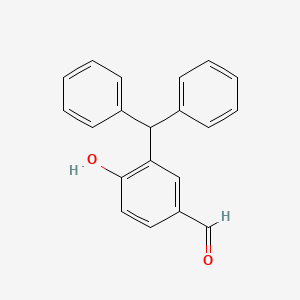
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
